molecular formula C18H19N5O2 B2511925 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326833-37-7

1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2511925
CAS No.: 1326833-37-7
M. Wt: 337.383
InChI Key: HWKJWNGVUBTXHY-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profiling and Radioligand Potential

Compounds like WAY-100635, with a similar complex structure involving a phenylpiperazine moiety, have been extensively studied for their high affinity and selectivity towards 5-HT1A receptors. These studies elucidate their potential as radioligands for positron emission tomography (PET), aiding in the clinical and pharmacological investigation of central 5-HT1A receptors. The specific binding of such compounds in the brain, demonstrated through in vivo experiments, underscores their utility in neurological research, particularly in mapping serotonin receptor distribution and density (Hume et al., 1994; Forster et al., 1995).

Anti-inflammatory and Analgesic Properties

Investigations into structurally related compounds have also revealed promising anti-inflammatory and analgesic properties. For example, derivatives of 1-phthaloylimido-[4-(2-methoxyphenyl) piperazin-1-yl]alkyl have shown significant activity in carrageenan-induced rat paw assays and mouse writhing assays, indicating their potential in developing new anti-inflammatory and analgesic therapies (Okunrobo et al., 2006).

Cytoprotective and Neuroleptic Activity

Further, certain pyrimidine derivatives, related in structure to the compound , have demonstrated cytoprotective antiulcer activity, suggesting a protective effect against gastrointestinal ulcers, alongside their potential neuroleptic properties, offering insights into their utility in treating psychosis and related neurological conditions (Ikeda et al., 1996; Iwanami et al., 1981).

Anxiogenic and GABA Receptor Selectivity

The anxiogenic properties and selective GABA receptor antagonism of compounds like Alpha3IA highlight the intricate balance between receptor subtype selectivity and pharmacological outcomes, informing the design of anxiolytic drugs with fewer side effects (Atack et al., 2005).

Mechanism of Action

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-propyl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-9-20-18(24)16-17(13-7-10-19-11-8-13)23(22-21-16)14-5-4-6-15(12-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKJWNGVUBTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.